molecular formula C10H8Cl2N2O2 B11858776 6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 91687-39-7

6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B11858776
CAS No.: 91687-39-7
M. Wt: 259.09 g/mol
InChI Key: CSGABAPGTUGRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and two methyl groups at the 1 and 4 positions on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 1,2-diketone.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoxaline ring.

    Chlorination: The resulting quinoxaline intermediate is then chlorinated at the 6 and 7 positions using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride.

    Methylation: Finally, the chlorinated quinoxaline is methylated at the 1 and 4 positions using a methylating agent, such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.

    Substitution: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under mild conditions to achieve reduction.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or Grignard reagents, and are conducted under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique chemical and biological properties.

Scientific Research Applications

6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinoxaline-2,3-dione: Lacks the methyl groups at the 1 and 4 positions.

    1,4-Dimethylquinoxaline-2,3-dione: Lacks the chlorine atoms at the 6 and 7 positions.

    Quinoxaline-2,3-dione: Lacks both the chlorine atoms and the methyl groups.

Uniqueness

6,7-Dichloro-1,4-dimethylquinoxaline-2,3(1H,4H)-dione is unique due to the presence of both chlorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

91687-39-7

Molecular Formula

C10H8Cl2N2O2

Molecular Weight

259.09 g/mol

IUPAC Name

6,7-dichloro-1,4-dimethylquinoxaline-2,3-dione

InChI

InChI=1S/C10H8Cl2N2O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,1-2H3

InChI Key

CSGABAPGTUGRHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.